molecular formula C16H16O5 B579735 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone CAS No. 18086-25-4

1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone

Cat. No. B579735
CAS RN: 18086-25-4
M. Wt: 288.299
InChI Key: REMBKOKSZWCKDJ-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone, also known as DDE, is a synthetic compound that has gained attention in the scientific community due to its potential biological and medicinal properties. DDE belongs to the family of chalcones, which are known to possess various pharmacological activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism Of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone is not fully understood. However, it is believed that 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone exerts its pharmacological activities through its ability to modulate various cellular signaling pathways. For example, 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation.

Biochemical And Physiological Effects

1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to possess various biochemical and physiological effects. For example, it has antioxidant activity, which is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone also possesses anti-inflammatory activity, which is attributed to its ability to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone in lab experiments is its low toxicity profile. 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone in lab experiments is its poor solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone. One of the areas of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone and improve its bioavailability and efficacy.
In conclusion, 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological activities. It possesses various biochemical and physiological effects and has been extensively studied for its anticancer activity. Further research is needed to fully understand its mechanism of action and identify its potential therapeutic applications.

Synthesis Methods

1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone can be synthesized through a simple one-pot reaction between 2,4-dihydroxyacetophenone and 2,5-dimethoxybenzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through the Claisen-Schmidt condensation reaction, which involves the formation of a carbon-carbon double bond between the carbonyl group of 2,4-dihydroxyacetophenone and the aldehyde group of 2,5-dimethoxybenzaldehyde.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been extensively studied for its potential pharmacological activities. One of the major areas of research is its anticancer activity. 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to inhibit the growth of various cancer cell lines such as breast, lung, colon, and prostate cancer cells. It exerts its anticancer activity through various mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-20-12-4-6-16(21-2)10(7-12)8-14(18)13-5-3-11(17)9-15(13)19/h3-7,9,17,19H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMBKOKSZWCKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697925
Record name 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone

CAS RN

18086-25-4
Record name 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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